molecular formula C14H16KNO4 B12702824 Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate CAS No. 52786-76-2

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate

Cat. No.: B12702824
CAS No.: 52786-76-2
M. Wt: 301.38 g/mol
InChI Key: JYXAWTDHRHNTNK-HCUGZAAXSA-M
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Description

EINECS 258-178-2, also known as dibenzylbenzene, ar-methyl derivative, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:

[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.

Major Products

    Oxidation: Benzyl benzoate.

    Reduction: Benzyl alcohol.

    Substitution: Nitro-dibenzylbenzene derivatives.

Scientific Research Applications

Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylbenzene: Lacks the ar-methyl group, resulting in different chemical properties.

    Benzylbenzene: A simpler structure with fewer benzene rings, leading to distinct reactivity.

    Toluene: A single benzene ring with a methyl group, significantly different in terms of molecular complexity.

Uniqueness

Dibenzylbenzene, ar-methyl derivative is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

52786-76-2

Molecular Formula

C14H16KNO4

Molecular Weight

301.38 g/mol

IUPAC Name

potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate

InChI

InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+;

InChI Key

JYXAWTDHRHNTNK-HCUGZAAXSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+]

Canonical SMILES

CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+]

Origin of Product

United States

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